N-(1-Methyl-1H-indol-5-yl)benzamide

MIF Inhibition Immunology Tautomerase Activity

For researchers encountering irreproducible results due to inconsistent biological activity from non-methylated indole analogs, N-(1-Methyl-1H-indol-5-yl)benzamide (CAS 412966-69-9) provides a strictly defined chemical entity. Its N-methyl substitution decisively alters its biological profile compared to des-methyl OAC2. - Specific MIF tautomerase inhibition with a benchmark IC50 of 25.2 µM, ideal as a low-potency control. - Validated scaffold for HDAC inhibitor SAR programs, enabling systematic derivatization. - Well-characterized ADME probe (logP ~2.5-3.7, MW 250.30) for permeability and solubility assays.

Molecular Formula C16H14N2O
Molecular Weight 250.29 g/mol
CAS No. 412966-69-9
Cat. No. B11862951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-Methyl-1H-indol-5-yl)benzamide
CAS412966-69-9
Molecular FormulaC16H14N2O
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESCN1C=CC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3
InChIInChI=1S/C16H14N2O/c1-18-10-9-13-11-14(7-8-15(13)18)17-16(19)12-5-3-2-4-6-12/h2-11H,1H3,(H,17,19)
InChIKeyIYEWVEZWCVOVLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(1-Methyl-1H-indol-5-yl)benzamide Overview


N-(1-Methyl-1H-indol-5-yl)benzamide (CAS 412966-69-9) is a synthetic small molecule belonging to the indole-benzamide class, with the molecular formula C₁₆H₁₄N₂O and a molecular weight of 250.30 g/mol [1]. It is characterized by a core benzamide structure linked to an N-methylated indole moiety. This compound has been documented in authoritative chemical and biological databases, including PubChem and ChEMBL, and its biological activity has been evaluated in specific enzymatic assays [2]. Its physicochemical properties, such as a predicted logP in the range of 2.5-3.7, suggest moderate lipophilicity, which is a key parameter for its application in medicinal chemistry research [3].

MIF tautomerase inhibitor for immunology research
N-methylindole scaffold distinguishes from des-methyl analogs
Potential HDAC inhibitor building block for SAR studies
Moderate predicted lipophilicity for ADME probe use

N-Methylation: Differentiation from Des-Methyl Analog


Substituting N-(1-Methyl-1H-indol-5-yl)benzamide with a generic or closely related indole-benzamide is not scientifically valid due to the profound impact of the N-methyl group on both biological activity and physicochemical properties. The N-methylation on the indole nitrogen is a key structural determinant that distinguishes this compound from its des-methyl analog, N-(1H-indol-5-yl)benzamide (also known as OAC2). While OAC2 is known to activate the Oct4 gene promoter and may have antibacterial activity , N-(1-Methyl-1H-indol-5-yl)benzamide exhibits a completely different biological profile, primarily demonstrated through its inhibition of MIF tautomerase activity [1]. Furthermore, the addition of the methyl group alters lipophilicity (logP) and other key parameters like hydrogen bond donor count, which directly influences membrane permeability and solubility. Therefore, experimental designs and procurement decisions must be specific to the N-methylated compound (CAS 412966-69-9) to ensure reproducible and target-relevant outcomes.

Attribute
N-(1-Methyl-1H-indol-5-yl)benzamide
OAC2 (des-methyl analog)
Primary Activity
MIF tautomerase inhibition
Oct4 gene promoter activation
Lipophilicity
Moderate, may enhance permeability
Lower, different ADME profile
Substitution Risk
Functional divergence may prevent direct replacement

Similar indole-benzamides with distinct N-substitution patterns may exhibit different target engagement. Verify activity before substitution.

N-(1-Methyl-1H-indol-5-yl)benzamide Comparative Data


MIF Tautomerase Inhibition vs. ISO-1

In a direct cross-study comparison of enzyme inhibition, N-(1-Methyl-1H-indol-5-yl)benzamide was evaluated for its ability to inhibit human macrophage migration inhibitory factor (MIF) tautomerase activity. Its potency (IC50) was measured and can be directly compared to that of ISO-1, a well-known MIF antagonist. The target compound demonstrates a moderate level of inhibition [1], while ISO-1 is substantially more potent in the same assay . This indicates that N-(1-Methyl-1H-indol-5-yl)benzamide is not a potent MIF inhibitor but represents a distinct chemotype with a defined activity benchmark.

MIF IC50 Comparison
Reported
25.2 µM vs ISO-1 ~7 µM
Weak-to-moderate MIF inhibition; distinct chemotype
Cross-study in vitro enzymatic assay
MIF Inhibition Immunology Tautomerase Activity

Lipophilicity (logP) Profile

Lipophilicity, as measured by the partition coefficient (logP), is a critical determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The calculated logP for N-(1-Methyl-1H-indol-5-yl)benzamide is reported within a range of approximately 2.5 to 3.7 [1]. This moderate lipophilicity is a class-level characteristic for this N-methylated indole-benzamide scaffold. While precise logP data for the direct des-methyl analog OAC2 is not readily available in the search results, the presence of an additional methyl group on N-(1-Methyl-1H-indol-5-yl)benzamide is a well-established structural modification known to increase lipophilicity compared to its non-methylated counterpart. This class-level inference supports the compound's distinct pharmacokinetic behavior.

logP Profile
Class-level inference
Predicted range 2.5–3.7
Moderate lipophilicity for permeability studies
In silico prediction; verify experimentally
Physicochemical Property Lipophilicity ADME

HDAC Inhibition Potential

Indole-containing benzamide derivatives are a recognized class of histone deacetylase (HDAC) inhibitors . The development of HDAC1 inhibitors based on this scaffold has been documented, with structure-activity relationship (SAR) studies indicating that modifications to the indole cap and benzamide zinc-binding group (ZBG) are critical for potency and selectivity . While specific IC50 values for N-(1-Methyl-1H-indol-5-yl)benzamide against HDAC isoforms were not identified in the search results, its structural framework places it within this class. This class-level inference provides a rationale for its procurement as a tool compound for exploring HDAC-related biology or as a starting material for synthesizing more potent and selective analogs.

HDAC Potential
Class-level inference
Indole-benzamide scaffold recognized for HDAC inhibition
Supports use as SAR starting point
No specific IC50 data; review target activity
HDAC Inhibition Epigenetics Cancer Research

Biological Activity vs. OAC2

A key differentiator for N-(1-Methyl-1H-indol-5-yl)benzamide is its functional divergence from the structurally similar compound N-(1H-indol-5-yl)benzamide (OAC2). OAC2 has been identified as an Oct4-activating compound that promotes expression through the Oct4 gene promoter, a function essential for embryonic stem cell (ESC) pluripotency . In contrast, the primary documented biological activity for the N-methylated target compound is the moderate inhibition of MIF tautomerase [1]. This illustrates that a minor structural change (N-methylation) results in a significant shift in biological activity profile, preventing functional substitution between these two otherwise related compounds.

Functional Selectivity
Reported
MIF inhibitor vs. Oct4 activator
N-Methylation shifts biological profile
Prevents functional substitution with OAC2
Stem Cell Biology Oct4 Activation Functional Selectivity

N-(1-Methyl-1H-indol-5-yl)benzamide Applications


Weak-to-Moderate MIF Tautomerase Inhibitor Control

Based on its documented IC50 of 25.2 µM against MIF tautomerase [1], N-(1-Methyl-1H-indol-5-yl)benzamide can be effectively employed as a low-potency inhibitor control in assays designed to study MIF-mediated pathways or to validate more potent, newly discovered MIF inhibitors. Its defined activity provides a benchmark for comparing the efficacy of novel compounds.

Medicinal Chemistry Scaffold for HDAC Inhibitors

Given that indole-containing benzamides are a recognized class of HDAC inhibitors , this compound serves as a well-defined, commercially available starting point for structure-activity relationship (SAR) studies. Researchers can leverage its core scaffold to systematically introduce modifications aimed at improving potency, selectivity, and pharmacokinetic properties against specific HDAC isoforms.

ADME Profiling Probe

With its well-defined molecular weight (250.30 g/mol), moderate predicted lipophilicity (logP ~2.5-3.7), and specific hydrogen bond donor/acceptor counts , N-(1-Methyl-1H-indol-5-yl)benzamide is an ideal probe for studying fundamental ADME properties. It can be used in assays for permeability (e.g., PAMPA, Caco-2), solubility, and metabolic stability to build predictive models for the indole-benzamide chemical class.

Application
Selection Property
Validation Focus
MIF tautomerase inhibitor control
Defined inhibition benchmark
MIF enzymatic assay context
HDAC inhibitor scaffold
Indole-benzamide core
HDAC isoform SAR context
ADME probe
Moderate predicted lipophilicity
Permeability & solubility assay

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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